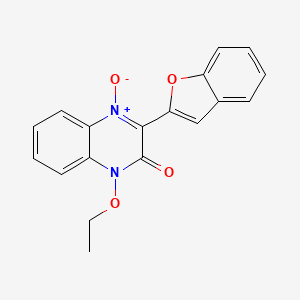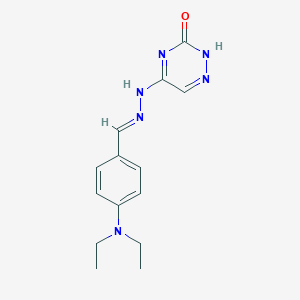![molecular formula C18H13ClN2O2 B5882818 N-{[(2-chlorophenyl)amino]carbonyl}-2-naphthamide](/img/structure/B5882818.png)
N-{[(2-chlorophenyl)amino]carbonyl}-2-naphthamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[(2-chlorophenyl)amino]carbonyl}-2-naphthamide, also known as NPC, is a chemical compound that has been widely used in scientific research for its unique properties. The compound is a member of the naphthamide family, which has been studied extensively for their biological activities. NPC is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase-1 (PARP-1), which plays an important role in DNA repair and cell survival.
Wissenschaftliche Forschungsanwendungen
N-{[(2-chlorophenyl)amino]carbonyl}-2-naphthamide has been used extensively in scientific research as a tool to study the role of PARP-1 in various biological processes. PARP-1 is an enzyme that plays a critical role in DNA repair, and its inhibition by this compound has been shown to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy. This compound has also been used to study the role of PARP-1 in inflammation, oxidative stress, and cell death.
Wirkmechanismus
N-{[(2-chlorophenyl)amino]carbonyl}-2-naphthamide acts as a potent inhibitor of PARP-1 by binding to the catalytic domain of the enzyme. PARP-1 is an enzyme that plays a critical role in DNA repair, and its inhibition by this compound leads to the accumulation of DNA damage, which ultimately results in cell death. This compound has been shown to be selective for PARP-1 over other PARP family members, making it a valuable tool for studying the specific role of PARP-1 in various biological processes.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. Inhibition of PARP-1 by this compound leads to the accumulation of DNA damage, which ultimately results in cell death. This compound has also been shown to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy. In addition, this compound has been shown to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-{[(2-chlorophenyl)amino]carbonyl}-2-naphthamide is its selectivity for PARP-1 over other PARP family members. This makes it a valuable tool for studying the specific role of PARP-1 in various biological processes. Another advantage of this compound is its ability to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy. However, one limitation of this compound is its poor solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are a number of future directions for research involving N-{[(2-chlorophenyl)amino]carbonyl}-2-naphthamide. One area of interest is the development of new PARP inhibitors that are more potent and selective than this compound. Another area of interest is the use of PARP inhibitors, including this compound, in combination with other therapies for the treatment of cancer. Additionally, there is interest in the use of PARP inhibitors for the treatment of other diseases, such as neurodegenerative disorders and cardiovascular disease. Finally, there is interest in the development of new methods for the delivery of PARP inhibitors, including this compound, to improve their efficacy and reduce their side effects.
Synthesemethoden
The synthesis of N-{[(2-chlorophenyl)amino]carbonyl}-2-naphthamide involves the reaction of 2-naphthoyl chloride with 2-chloroaniline in the presence of a base such as triethylamine. The reaction proceeds via an amide coupling mechanism to yield this compound as a white crystalline solid. The purity of this compound can be improved by recrystallization from a suitable solvent.
Eigenschaften
IUPAC Name |
N-[(2-chlorophenyl)carbamoyl]naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O2/c19-15-7-3-4-8-16(15)20-18(23)21-17(22)14-10-9-12-5-1-2-6-13(12)11-14/h1-11H,(H2,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJBHICZRBDFUTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)NC(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5882735.png)

![5-[(4-ethoxyphenyl)amino]-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5882752.png)




![N-(5-chloro-2-methoxyphenyl)-3-[(4-hydroxybenzoyl)hydrazono]butanamide](/img/structure/B5882789.png)


![N-benzyl-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5882808.png)

![2-chloro-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5882823.png)
![7-[(2-chloro-4-fluorobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B5882826.png)